

# Application Note: Pharmaceutical Polymorph Screening with the Thermo Scientific DXR3 Raman Microscope

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## Compound of Interest

Compound Name: DXR-IN-3

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## Introduction

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which can significantly impact the safety and efficacy of the final drug product.[1][2] Consequently, comprehensive polymorph screening and characterization are essential throughout the drug development and manufacturing processes.

Raman spectroscopy has emerged as a powerful and versatile analytical technique for polymorph analysis.[3] This non-destructive technique provides a unique chemical fingerprint of a sample by probing its vibrational modes, which are sensitive to changes in crystal lattice structure. The Thermo Scientific™ DXR3 Raman Microscope is a state-of-the-art instrument ideally suited for the rapid and reliable identification and quantification of polymorphs in pharmaceutical samples.[4][5] Its high spatial resolution, advanced imaging capabilities, and automated workflows enable detailed characterization of polymorphs from bulk powders to finished dosage forms.[4][5]

This application note provides a detailed overview and protocols for utilizing the DXR3 Raman Microscope for pharmaceutical polymorph screening. It is intended for researchers, scientists, and drug development professionals involved in solid-state characterization and formulation development.

## The Role of Raman Spectroscopy in Polymorph Analysis

Raman spectroscopy offers several advantages for polymorph screening over traditional techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).[1] While XRD is considered the "gold standard" for crystal structure determination, Raman spectroscopy is often more convenient for routine screening due to its speed, minimal sample preparation requirements, and ability to analyze samples through transparent packaging.[3]

Key advantages of Raman spectroscopy for polymorph analysis include:

- **High Specificity:** Raman spectra are highly specific to the molecular structure and crystal lattice, providing a distinct "fingerprint" for each polymorphic form.
- **Non-Destructive:** The technique is non-invasive, allowing for the analysis of samples without altering their physical or chemical properties.
- **Minimal Sample Preparation:** In many cases, samples can be analyzed directly with little to no preparation.[1]
- **Versatility:** Raman microscopy can be used to analyze a wide range of sample types, including powders, tablets, suspensions, and even samples within blister packs.
- **Quantitative Analysis:** With appropriate calibration, Raman spectroscopy can be used for the quantitative analysis of polymorphic mixtures.[6][7]

## The DXR3 Raman Microscope: Key Features and Advantages

The Thermo Scientific™ DXR3 Raman Microscope is engineered to provide high-performance Raman analysis with user-friendly operation.[4] Its key features relevant to pharmaceutical polymorph screening include:

- **High Spatial Resolution:** The ability to focus the laser to a small spot size allows for the analysis of individual particles and the mapping of polymorphic distribution within a sample.  
[2]

- **Advanced Imaging Capabilities:** The DXR3 offers rapid and detailed chemical imaging, enabling the visualization of polymorph distribution in heterogeneous samples like tablets.[4]
- **Automated High-Throughput Screening:** The DXR3 can be equipped with automated well-plate stages and software for high-throughput screening of crystallization experiments, significantly accelerating the discovery of new polymorphs.[8]
- **Multiple Laser Options:** A range of excitation lasers (e.g., 532 nm, 785 nm) are available to optimize signal and minimize fluorescence from the sample or excipients.[9]
- **Sophisticated Software:** Thermo Scientific™ OMNIC™ software provides comprehensive tools for data acquisition, processing, and analysis, including spectral library searching, peak fitting, and multivariate analysis.

## Experimental Protocols

This section outlines the general protocols for polymorph screening using the DXR3 Raman Microscope. It is important to note that specific parameters may need to be optimized depending on the sample and the specific goals of the analysis.

## Instrument Setup and Calibration

**Objective:** To ensure the DXR3 Raman Microscope is properly calibrated and configured for accurate and reproducible measurements.

**Protocol:**

- **Power On:** Turn on the DXR3 Raman Microscope and allow the system to initialize.
- **Software Initialization:** Launch the OMNIC software.
- **System Calibration:** Perform the daily system calibration using the automated calibration routine with a certified polystyrene standard. This ensures the accuracy of the Raman shift axis.
- **Laser Selection:** Choose the appropriate laser wavelength for the analysis. For many pharmaceutical compounds, a 785 nm laser is often a good starting point to minimize fluorescence.

- **Grating and Filter Selection:** Select the appropriate grating and filters to achieve the desired spectral range and resolution. For polymorph analysis, a high-resolution grating is recommended to resolve subtle peak shifts.[3]

## Sample Preparation and Handling

**Objective:** To prepare the sample for analysis in a manner that is representative of the bulk material and does not induce polymorphic transformations.

**Protocol:**

- **Powder Samples:**
  - Place a small amount of the powder on a microscope slide or a suitable sample holder.
  - Gently flatten the surface with a spatula to ensure a level analysis area. Avoid excessive pressure that could induce phase transformations.[2]
- **Tablet Samples:**
  - Tablets can often be analyzed directly.
  - For mapping the internal distribution of polymorphs, the tablet can be carefully split to expose a fresh surface.
- **Samples in Vials or Well Plates:**
  - The DXR3 can be configured to analyze samples directly through transparent containers like glass vials or well plates, which is particularly useful for high-throughput screening.[8]

## Data Acquisition

**Objective:** To acquire high-quality Raman spectra of the sample.

**Protocol:**

- **Sample Placement:** Place the prepared sample on the microscope stage.
- **Focusing:** Use the microscope optics to locate and focus on the area of interest.

- Acquisition Parameters:
  - Laser Power: Start with a low laser power (e.g., 1-5 mW) and gradually increase if necessary to obtain a good signal-to-noise ratio. Be cautious of laser-induced sample heating, which can cause polymorphic transitions.
  - Exposure Time and Number of Exposures: Typical exposure times range from 1 to 30 seconds, with 2 to 10 exposures co-added to improve the signal-to-noise ratio.
  - Spectral Range: Set the spectral range to cover the fingerprint region (typically 200-1800  $\text{cm}^{-1}$ ) and the low-frequency region (down to 50  $\text{cm}^{-1}$ ), as lattice vibrations in the low-frequency region are often highly sensitive to polymorphic form.[\[1\]](#)
- Data Collection: Acquire the Raman spectra from one or multiple points on the sample. For heterogeneous samples, consider using the mapping feature to generate a chemical image of the polymorph distribution.

## Data Analysis

Objective: To identify and differentiate polymorphs based on their Raman spectra.

Protocol:

- Spectral Pre-processing:
  - Baseline Correction: Apply a baseline correction algorithm to remove any fluorescence background.
  - Cosmic Ray Removal: Use the automated cosmic ray removal tool to eliminate sharp, narrow artifacts from the spectra.
- Polymorph Identification:
  - Compare the acquired spectra to a reference library of known polymorphs.
  - Identify unique marker bands (peaks present in one polymorph but absent in another) or shifts in peak positions to differentiate between forms.

- Quantitative Analysis:
  - For mixtures of polymorphs, quantitative analysis can be performed by creating a calibration model using methods such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression with spectra of known mixtures.[\[6\]](#)[\[7\]](#)

## Data Presentation: Polymorph Characterization of Model Compounds

This section presents example data for the characterization of polymorphs of two common pharmaceutical compounds, Carbamazepine and Ranitidine Hydrochloride.

### Carbamazepine

Carbamazepine is an anti-epileptic drug known to exist in several polymorphic forms. Forms I and III are the most relevant in pharmaceutical formulations.

Table 1: Key Raman Spectral Differences between Carbamazepine Polymorphs

Raman Shift (cm <sup>-1</sup> ) - Form III	Raman Shift (cm <sup>-1</sup> ) - Form I	Vibrational Assignment	Reference
183	167	Lattice Vibration	<a href="#">[10]</a>
169	-	Lattice Vibration	<a href="#">[11]</a>
1565	-	Aromatic $\nu(\text{C}=\text{C})$	<a href="#">[11]</a>
1600	-	$\delta(\text{N-H})$	<a href="#">[11]</a>
1624	-	Non-aromatic $\nu(\text{C}=\text{C})$	<a href="#">[11]</a>

Note: The absence of a peak is denoted by "-".

### Ranitidine Hydrochloride

Ranitidine Hydrochloride, a histamine H2-receptor antagonist, exists in two common polymorphic forms, Form I and Form II.

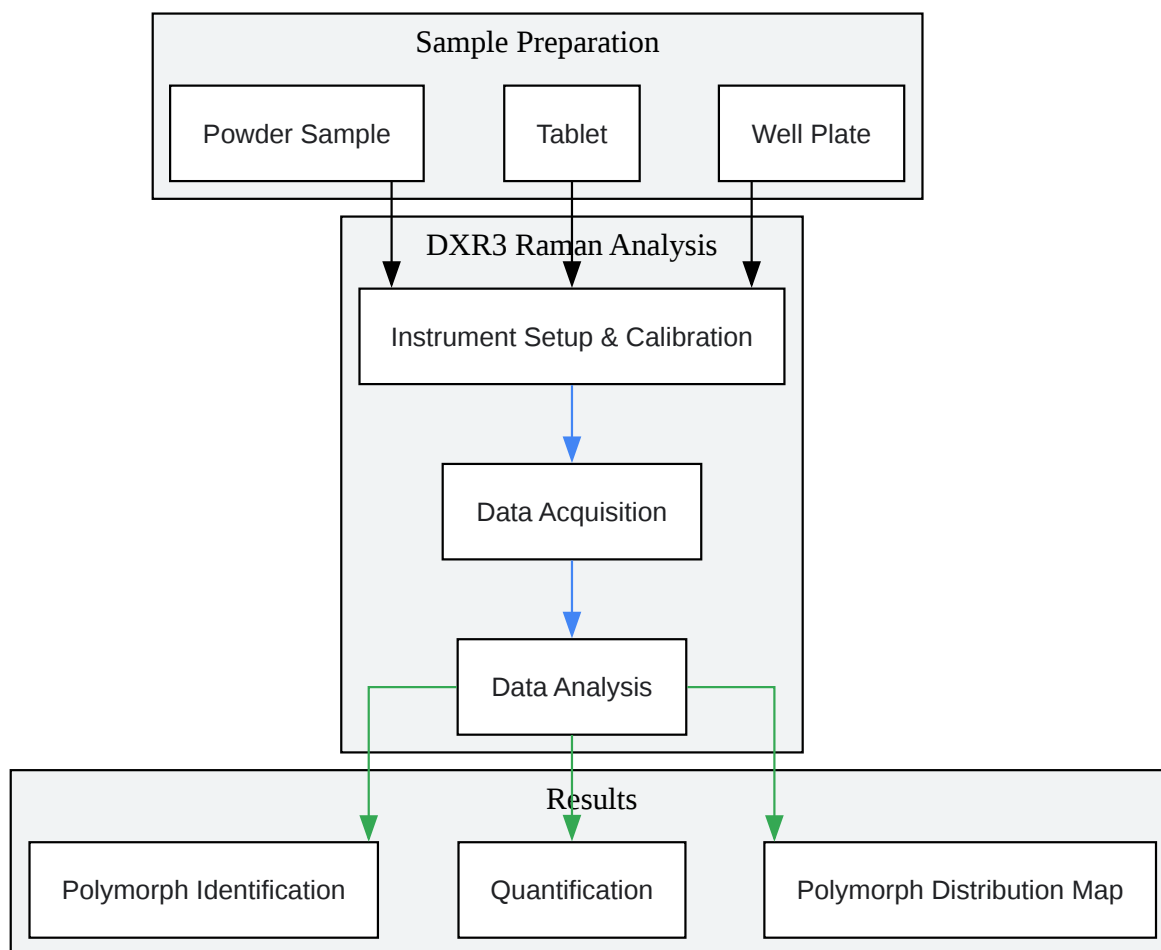
Table 2: Key Raman Spectral Differences between Ranitidine Hydrochloride Polymorphs

Raman Shift (cm <sup>-1</sup> ) - Form I	Raman Shift (cm <sup>-1</sup> ) - Form II	Vibrational Assignment	Reference
1208	-	-	<a href="#">[12]</a>
1120 - 1140	-	-	<a href="#">[12]</a>
-	1305.7	-	<a href="#">[12]</a>
-	1185	-	<a href="#">[12]</a>
-	Shoulder peaks around 1247	-	<a href="#">[12]</a>

Note: The absence of a peak is denoted by "-".

## Visualization of Workflows

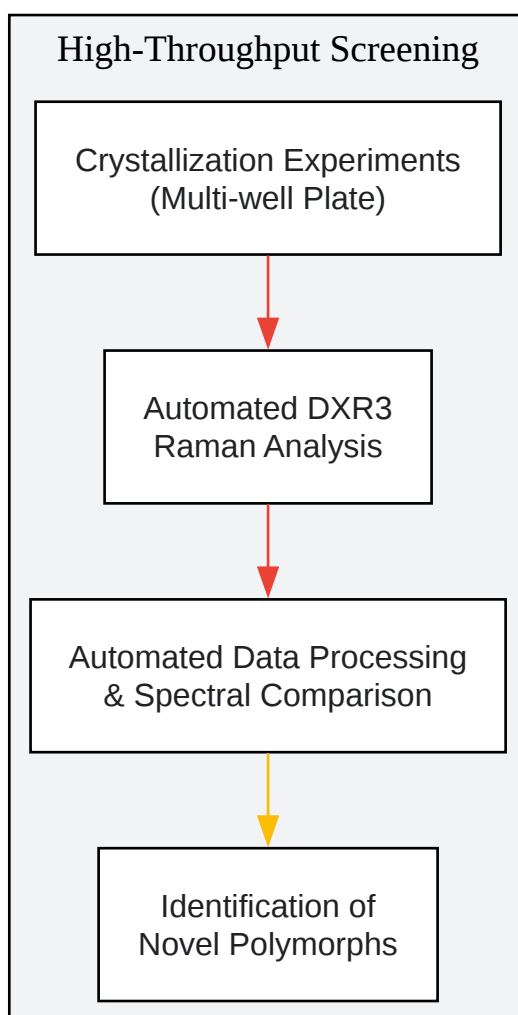
The following diagrams illustrate the key workflows for pharmaceutical polymorph screening using the DXR3 Raman Microscope.



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Caption: General workflow for polymorph screening.





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Caption: High-throughput polymorph screening workflow.

## Conclusion

The Thermo Scientific DXR3 Raman Microscope is a powerful and versatile tool for pharmaceutical polymorph screening. Its high specificity, non-destructive nature, and minimal sample preparation requirements make it an ideal technique for the rapid and reliable identification and characterization of polymorphic forms. The advanced imaging and automated high-throughput capabilities of the DXR3 further enhance its utility in modern drug development, enabling researchers to gain a comprehensive understanding of the solid-state properties of their APIs and ensure the quality and consistency of their final drug products.

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